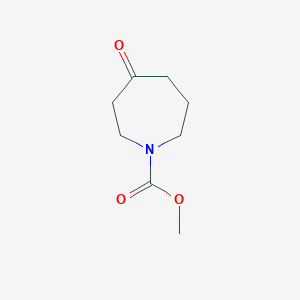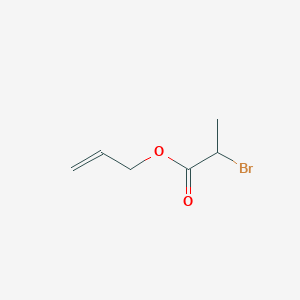
Allyl 2-bromopropionate
Übersicht
Beschreibung
Allyl 2-bromopropionate is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
Allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids, which can be synthesized using Allyl 2-bromopropionate, have shown pronounced antibacterial and antifungal activities. These compounds are effective against a range of pathogens, including staphylococci, colon bacilli, aerobic bacilli, and yeast fungi. The activity is particularly notable in compounds containing chlorine or bromine atoms at the aromatic nucleus, indicating the potential of this compound derivatives in developing new antimicrobial agents (Богдан Дмитриевич Грищук et al., 2007) (B. Grishchuk et al., 2007).
Organic Synthesis and Catalysis
This compound is used in organic synthesis, particularly in cyclization reactions to produce γ-lactones. These reactions are crucial for synthesizing various organic compounds and intermediates. For example, allyl trichloroacetate and allyl 2,2-dichloropropionate undergo cyclization in the presence of metallocomplex initiators, demonstrating the versatility of allyl bromides in organic synthesis (A. B. Terent’ev et al., 1997).
Neuroprotective Properties
Although not directly mentioning this compound, related compounds like Allyl sulfide have been studied for their neuroprotective effects. For instance, Allyl sulfide counteracts neurotoxicity by inhibiting neuroinflammation and oxidative stress. Such findings open potential research avenues for this compound derivatives in neuroprotection (Jinning Suo et al., 2018).
Synthesis of Pharmacologically Relevant Compounds
This compound is a precursor in the synthesis of pharmacologically relevant compounds. For instance, the heterodimerization of olefins, including reactions with this compound, can lead to the synthesis of compounds with potential pharmaceutical applications. This demonstrates its role in the development of new drugs and therapeutic agents (T. RajanBabu et al., 2003).
Eigenschaften
IUPAC Name |
prop-2-enyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWOBCLWMGXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512231 | |
| Record name | Prop-2-en-1-yl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87129-38-2 | |
| Record name | Prop-2-en-1-yl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




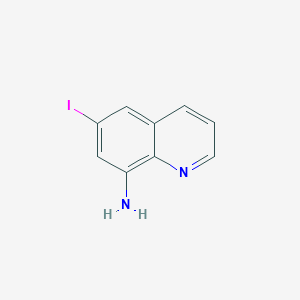
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)
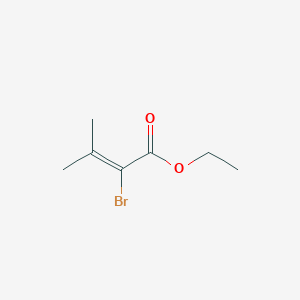

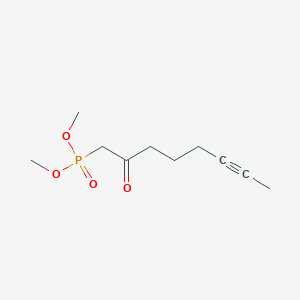
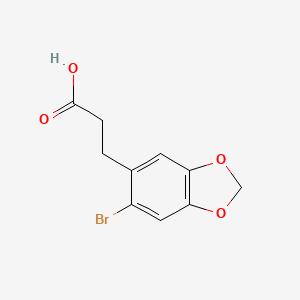
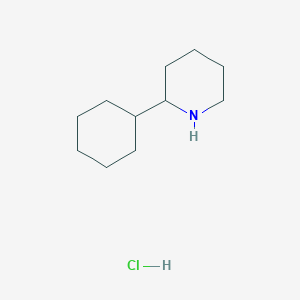
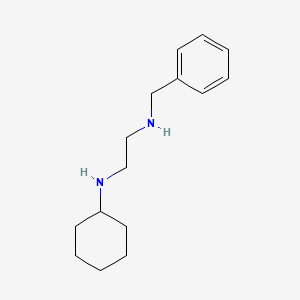
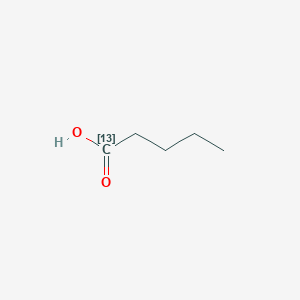
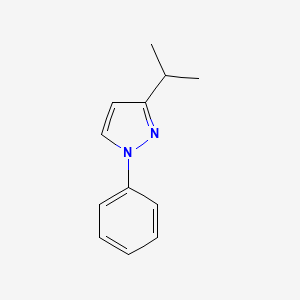
![2-[(2-Hydroxycarbonylethyl)-amino]-5-nitrobenzoic acid](/img/structure/B1625436.png)
